1H-Benzoimidazole, 1-(2-cyclohexylethyl)-2-(3,4-dimethoxyphenyl)-
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Overview
Description
1-(2-CYCLOHEXYLETHYL)-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CYCLOHEXYLETHYL)-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the cyclohexylethyl and dimethoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-CYCLOHEXYLETHYL)-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-CYCLOHEXYLETHYL)-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-CYCLOHEXYLETHYL)-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-CYCLOHEXYLETHYL)-2-PHENYL-1H-1,3-BENZODIAZOLE: Lacks the dimethoxy groups, which may affect its chemical properties and biological activities.
1-(2-CYCLOHEXYLETHYL)-2-(3,4-DIMETHOXYPHENYL)-1H-1,2,3-BENZOTRIAZOLE: Contains an additional nitrogen atom in the ring, potentially altering its reactivity and applications.
Uniqueness
1-(2-CYCLOHEXYLETHYL)-2-(3,4-DIMETHOXYPHENYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both cyclohexylethyl and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C23H28N2O2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-2-(3,4-dimethoxyphenyl)benzimidazole |
InChI |
InChI=1S/C23H28N2O2/c1-26-21-13-12-18(16-22(21)27-2)23-24-19-10-6-7-11-20(19)25(23)15-14-17-8-4-3-5-9-17/h6-7,10-13,16-17H,3-5,8-9,14-15H2,1-2H3 |
InChI Key |
JJCJGUXTSAOADW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CCC4CCCCC4)OC |
Origin of Product |
United States |
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